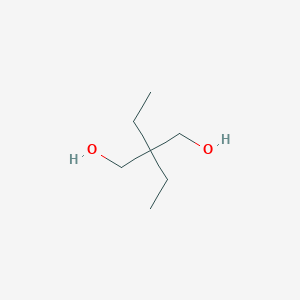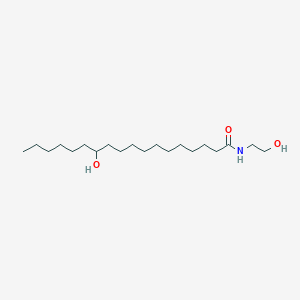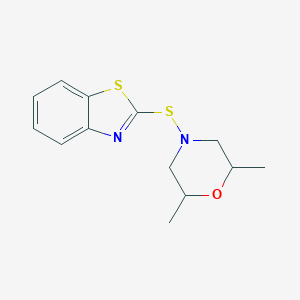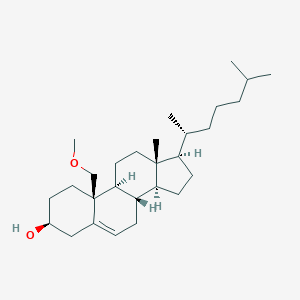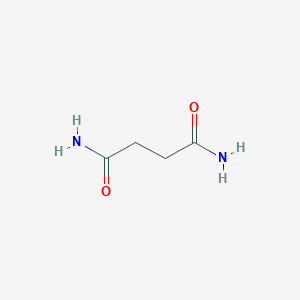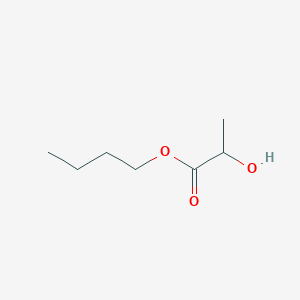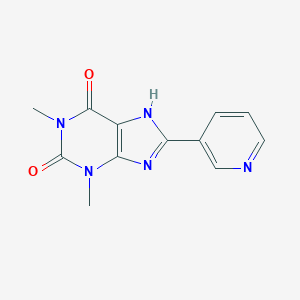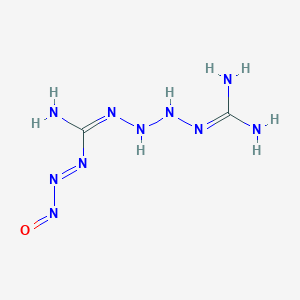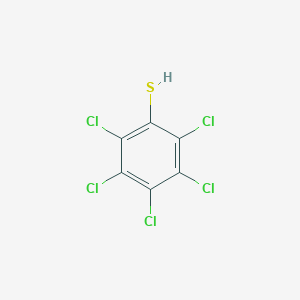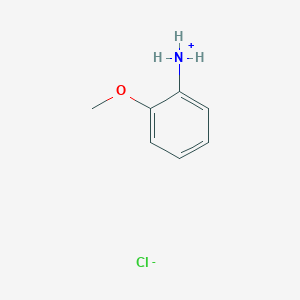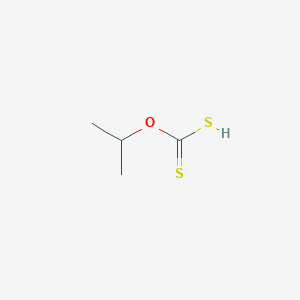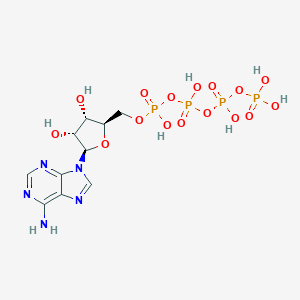
Adenosine tetraphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine tetraphosphate, also known as Ap4A, is a naturally occurring molecule that plays a crucial role in various biological processes. It is a nucleotide composed of four adenosine monophosphate (AMP) molecules linked together by phosphodiester bonds. Ap4A has been found in various organisms, including bacteria, fungi, plants, and animals.
Wissenschaftliche Forschungsanwendungen
Regulation of Intraocular Pressure
Adenosine tetraphosphate (Ap4) plays a significant role in regulating intraocular pressure, as evidenced by studies on normotensive rabbit eyes. When applied topically, Ap4 demonstrated a dose-dependent reduction in intraocular pressure, mediated via a P2X receptor. The potential therapeutic application for managing glaucoma is notable, considering the prolonged effect of Ap4 in reducing intraocular pressure Pintor, Peláez, & Peral, 2004.
Effects on Coronary Circulation
In the field of cardiovascular research, diadenosine tetraphosphate (Ap4A) has demonstrated vasodilatory properties, especially in small coronary resistance vessels. The role of ATP-sensitive potassium channels in mediating the coronary effects of Ap4A and adenosine is significant. The study suggests potential applications in managing coronary circulation, highlighting the involvement of specific biochemical pathways Nakae et al., 1996.
Metabolic Pathways in Plants
The metabolism of minor mononucleotides like adenosine-5'-tetraphosphate (p4A) in plants has been a subject of research, indicating the presence and biological roles of these compounds in various organisms, including plants. The existence of specific and nonspecific degradative enzymes for these minor mono- and dinucleotides suggests their involvement in crucial biological functions Guranowski, 2004.
Vascular Reactivity and Hypertension
Research into the role of uridine adenosine tetraphosphate (Up(4)A) as an endothelium-derived contracting factor has shown region-specific alterations in vasoconstrictor responses in hypertensive rats. The study highlights the heterogeneous effects of Up(4)A-induced contraction in various vascular beds, contributing to the understanding of vascular reactivity in arterial hypertension Matsumoto, Tostes, & Webb, 2012.
Eigenschaften
CAS-Nummer |
1062-98-2 |
|---|---|
Produktname |
Adenosine tetraphosphate |
Molekularformel |
C10H17N5O16P4 |
Molekulargewicht |
587.16 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N5O16P4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(28-10)1-27-33(21,22)30-35(25,26)31-34(23,24)29-32(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H,25,26)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
WWMWAMFHUSTZTA-KQYNXXCUSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Andere CAS-Nummern |
58337-43-2 |
Physikalische Beschreibung |
Solid |
Synonyme |
adenosine 5'-tetraphosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



